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Compound of Interest

Compound Name: 5-Phenyl-2-pentanone

Cat. No.: B1293760 Get Quote

A Comprehensive Spectroscopic Comparison of 5-Phenyl-2-pentanone and Its Isomers

This guide provides a detailed comparative analysis of the spectroscopic data for 5-phenyl-2-
pentanone and its structural isomers: 1-phenyl-2-pentanone, 3-phenyl-2-pentanone, and 4-

phenyl-2-pentanone. This document is intended for researchers, scientists, and professionals

in the field of drug development and chemical analysis, offering a valuable resource for the

identification and differentiation of these isomeric compounds through common spectroscopic

techniques.

Introduction
5-Phenyl-2-pentanone and its isomers share the same molecular formula (C₁₁H₁₄O) and

molecular weight (162.23 g/mol ), making their differentiation by mass spectrometry alone

challenging without careful analysis of fragmentation patterns.[1][2][3] However, their distinct

structural arrangements give rise to unique spectroscopic signatures in Nuclear Magnetic

Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy. Understanding these

differences is crucial for unambiguous structure elucidation in chemical synthesis and analysis.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-phenyl-2-pentanone and its

isomers.

¹H NMR Spectral Data
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Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton

Assignment

5-Phenyl-2-

pentanone

1-Phenyl-2-

pentanone[4]
3-Phenyl-2-

pentanone

4-Phenyl-2-

pentanone

-CH₃ (ketone) ~2.1 - ~2.0 ~2.1

-CH₂- (adjacent

to C=O)
~2.4 ~2.4 (t) - ~2.7 (d)

-CH₂- (adjacent

to phenyl)
~2.6 (t) ~3.6 (s) - -

-CH₂- (middle of

chain)
~1.9 (quintet) ~1.6 (sextet) - -

-CH- (adjacent to

phenyl)
- - ~3.4 (t) ~3.2 (sextet)

Aromatic protons ~7.1-7.3 (m) ~7.1-7.3 (m) ~7.1-7.3 (m) ~7.1-7.3 (m)

Other Aliphatic

Protons
- ~0.9 (t, -CH₃)

~1.6 (quintet, -

CH₂-), ~0.8 (t, -

CH₃)

~1.2 (d, -CH₃)

Note: Some values are estimated based on typical chemical shifts for similar functional groups.

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
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Carbon

Assignment

5-Phenyl-2-

pentanone

1-Phenyl-2-

pentanone

3-Phenyl-2-

pentanone

4-Phenyl-2-

pentanone[5]

C=O ~208 ~209 ~211 ~208

-CH₃ (ketone) ~30 - ~27 ~31

-CH₂- (adjacent

to C=O)
~45 ~45 - ~52

-CH₂- (adjacent

to phenyl)
~35 ~52 - -

-CH₂- (middle of

chain)
~28 ~17 - -

-CH- (adjacent to

phenyl)
- - ~60 ~39

Aromatic C

(substituted)
~142 ~134 ~143 ~146

Aromatic C

(unsubstituted)
~126-128 ~127-129 ~127-129 ~127-128

Other Aliphatic

Carbons
- ~14 (-CH₃)

~25 (-CH₂-), ~12

(-CH₃)
~22 (-CH₃)

Note: Some values are estimated based on typical chemical shifts for similar functional groups.

IR Spectral Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenylpentan-2-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vibrational

Mode

5-Phenyl-2-

pentanone

1-Phenyl-2-

pentanone[6]
3-Phenyl-2-

pentanone

4-Phenyl-2-

pentanone

C=O stretch ~1715 ~1715 ~1715 ~1715

Aromatic C=C

stretch

~1600, ~1495,

~1450

~1605, ~1495,

~1455

~1600, ~1495,

~1450

~1600, ~1495,

~1450

Aromatic C-H

stretch
>3000 >3000 >3000 >3000

Aliphatic C-H

stretch
<3000 <3000 <3000 <3000

Aromatic C-H

bend (out of

plane)

~745, ~700 ~740, ~700 ~750, ~700 ~760, ~700

Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z)

Fragment
5-Phenyl-2-

pentanone

1-Phenyl-2-

pentanone[7]
3-Phenyl-2-

pentanone

4-Phenyl-2-

pentanone[5]

[M]⁺ 162 162 162 162

[M-CH₃]⁺ 147 147 147 147

[M-C₃H₇]⁺ 119 119 119 119

[C₇H₇]⁺

(tropylium ion)
91 91 91 91

[C₆H₅CH₂]⁺ 91 91 91 91

[CH₃CO]⁺ 43 43 43 43

McLafferty

Rearrangement
104 92 120 120
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Experimental Protocols
Standard protocols for the acquisition of spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to cover the range of proton chemical shifts (typically 0-12 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker

instruments).[8]

Set the spectral width to cover the range of carbon chemical shifts (typically 0-220 ppm).

Employ a relaxation delay (d1) of 1-2 seconds for qualitative spectra.[8]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS, at 0 ppm).[8]

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr)

to form a thin film.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR

absorption in the regions of interest.

Data Acquisition:

Place the sample holder in the IR spectrometer.

Record a background spectrum of the empty cell or salt plates.

Record the sample spectrum. The instrument software will automatically subtract the

background spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatography (GC-MS) or liquid

chromatography (LC-MS) system.

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).[9]

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer.
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Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of

isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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